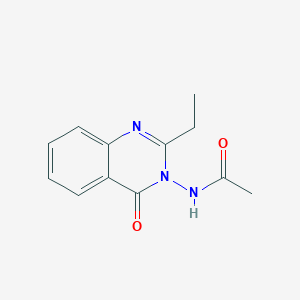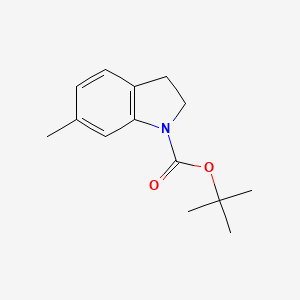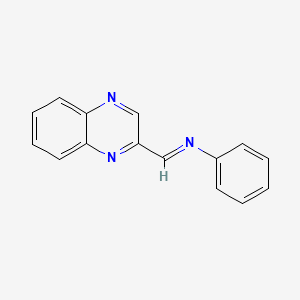
2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylpentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with 4,4-dimethylpentanoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid.
Reduction: Formation of 2-(3-Methoxyphenyl)-4,4-dimethylpentanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)-4,4-dimethylpentanoic acid
- 2-(3-Methoxyphenyl)-4,4-dimethylpentanol
- 2-(3-Methoxyphenyl)-4,4-dimethylpentanone
Uniqueness
2-(3-Methoxyphenyl)-4,4-dimethylpentanoic acid is unique due to the presence of both a methoxy group and a dimethylpentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)9-12(13(15)16)10-6-5-7-11(8-10)17-4/h5-8,12H,9H2,1-4H3,(H,15,16) |
InChI Key |
UIVYWXVVGSJBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)



![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)



![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)





